molecular formula C11H21O2- B1259501 4,8-Dimethylnonanoate

4,8-Dimethylnonanoate

Cat. No. B1259501
M. Wt: 185.28 g/mol
InChI Key: VZPIUNDOWLDCTC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-dimethylnonanoate is a branched-chain saturated fatty acid anion that is nonanoate with methyl branches at C-4 and C-8. Major species at pH 7.3. It is a branched-chain saturated fatty acid anion and a medium-chain fatty acid anion. It is a conjugate base of a 4,8-dimethylnonanoic acid.

Scientific Research Applications

  • Cyclization Studies : The cyclization of 4,8-dimethylnona-3,7-dienoic acid (homogeranic acid) in the presence of stannic chloride has been studied, leading to the production of trans- and cis-hexahydro-4,4,7a-trimethyl-2(3H)benzofuranone. This indicates a potential application in organic synthesis and chemical transformations (A. Saito et al., 1978).

  • Biosynthesis in Plants : Research on higher plants has shown that the C11 homoterpene 4,8-dimethylnona-1,3,7-triene originates from oxidative degradation of nerolidol or geranylacetone. This highlights its role in plant biochemistry and potential applications in understanding plant metabolic pathways (W. Boland et al., 1998).

  • Pheromone Biosynthesis : 4,8-Dimethyldecanal has been identified as an aggregation pheromone in Tribolium castaneum (red flour beetle), with studies focusing on its biosynthesis through the fatty acid pathway. This could be significant in pest control research (Junheon Kim et al., 2005).

  • Role in Fatty Acid Oxidation : Research has demonstrated the presence of 4,8-dimethylnonanoyl-CoA thioesterase activity in rat liver peroxisomes, involved in the chain shortening of certain fatty acids. This suggests its importance in studying metabolic diseases and mitochondrial function (R. Ofman et al., 2002).

  • Antifilarial Agent : A study reported the development of a novel class of antifilarial agent, 4,7-dimethyl-3,4,7,8-tetrahydro-3λ6-[1,2]thiazino[4,3-f]quinoline-3,3,8-trione, demonstrating potency against the filarial parasite Setaria cervi. This could be crucial in developing new treatments for filariasis (Suprabhat Mukherjee et al., 2018).

properties

Molecular Formula

C11H21O2-

Molecular Weight

185.28 g/mol

IUPAC Name

4,8-dimethylnonanoate

InChI

InChI=1S/C11H22O2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h9-10H,4-8H2,1-3H3,(H,12,13)/p-1

InChI Key

VZPIUNDOWLDCTC-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCCC(C)CCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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